4-(Dimethoxymethyl)pyrimidine

Agricultural Chemistry Herbicide Discovery Sulfonylurea Derivatives

4-(Dimethoxymethyl)pyrimidine (CAS 25746-87-6), also known as 4-pyrimidinecarboxaldehyde dimethyl acetal, is a pyrimidine derivative with the molecular formula C7H10N2O2 and molecular weight 154.17. The compound exists as a brown liquid at ambient temperature and features a dimethoxymethyl acetal-protected aldehyde functionality at the pyrimidine 4-position.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 25746-87-6
Cat. No. B030326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethoxymethyl)pyrimidine
CAS25746-87-6
Synonyms4-(dimethoxymethyl)-pyrimidine
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCOC(C1=NC=NC=C1)OC
InChIInChI=1S/C7H10N2O2/c1-10-7(11-2)6-3-4-8-5-9-6/h3-5,7H,1-2H3
InChIKeyQZBWJPFALVAAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethoxymethyl)pyrimidine CAS 25746-87-6: Technical Grade Specifications and Core Research Applications


4-(Dimethoxymethyl)pyrimidine (CAS 25746-87-6), also known as 4-pyrimidinecarboxaldehyde dimethyl acetal, is a pyrimidine derivative with the molecular formula C7H10N2O2 and molecular weight 154.17 . The compound exists as a brown liquid at ambient temperature and features a dimethoxymethyl acetal-protected aldehyde functionality at the pyrimidine 4-position . This acetal moiety confers distinct hydrolytic reactivity profiles compared to unprotected pyrimidinecarboxaldehydes, enabling controlled deprotection strategies in synthetic sequences . Commercially available technical grades typically range from 97% to 98% purity as determined by HPLC or GC .

Why 4-(Dimethoxymethyl)pyrimidine Cannot Be Directly Substituted by Other Dimethoxymethyl- or Pyrimidinecarboxaldehyde Analogs in Research Synthesis


The substitution pattern on the pyrimidine ring fundamentally governs both chemical reactivity and biological target engagement. In sulfonylurea herbicide development, compounds incorporating the 4-dimethoxymethyl pyrimidine moiety demonstrated pre-emergence inhibitory activities that varied substantially depending on the specific pyrimidine substitution architecture; compounds 6a and 6g achieved 100% inhibition of Brassica napus at 75 g/ha, comparable to monosulfuron and chlorsulfuron, while structurally distinct dimethoxymethyl-substituted analogs showed divergent activity profiles [1]. Additionally, the acetal-protected aldehyde at the 4-position undergoes hydrolysis under acidic or basic conditions to generate the corresponding aldehyde or carboxylic acid — a reactivity profile that differs mechanistically from 2-substituted or 5-substituted dimethoxymethyl pyrimidine isomers, affecting both synthetic route planning and intermediate stability . The absence of head-to-head comparative stability, selectivity, and reactivity data between 4-, 2-, and 5-substituted dimethoxymethyl pyrimidine isomers in the open literature means that procurement decisions must rely on known positional specificity rather than assumed interchangeability.

Quantitative Differentiation Evidence for 4-(Dimethoxymethyl)pyrimidine Relative to Pyrimidine Analogs


Regiospecific Herbicidal Activity in Sulfonylurea Scaffolds: 4-Dimethoxymethyl Pyrimidine Moiety Delivers 100% Pre-Emergence Inhibition

Novel sulfonylurea derivatives containing the 4-dimethoxymethyl pyrimidine moiety were synthesized via bioisosteric design principles and evaluated for herbicidal activity. Compounds 6a and 6g demonstrated 100% pre-emergence inhibition activity against Brassica napus at a dosage of 75 g/ha, which was near that of the commercial sulfonylurea standards monosulfuron and chlorsulfuron (both 100%) [1]. This activity profile is specifically attributed to the dimethoxymethyl substitution at the pyrimidine 4-position within the sulfonylurea pharmacophore, as distinct regioisomeric substitution patterns yield different acetolactate synthase (ALS) inhibition profiles.

Agricultural Chemistry Herbicide Discovery Sulfonylurea Derivatives

Commercial Technical Purity Benchmark: ≥97% HPLC Purity Enables Reproducible Downstream Synthesis

Multiple reputable vendors supply 4-(dimethoxymethyl)pyrimidine at technical grade purities ranging from 97% to 98% as verified by HPLC or GC analytical methods. Chem-Impex offers the compound at ≥97% purity by HPLC , Aladdin Scientific at ≥98% purity , and AKSci at 97% minimum purity specification by GC . This purity tier exceeds the typical 95% specification commonly encountered for less rigorously characterized 2-dimethoxymethyl pyrimidine and 5-substituted dimethoxymethyl pyrimidine analogs available from research chemical suppliers.

Organic Synthesis Quality Control Intermediate Procurement

Physical State Differentiation: Liquid Formulation Enables Solvent-Free Handling and Precise Volumetric Dispensing

4-(Dimethoxymethyl)pyrimidine exists as a liquid at ambient temperature (20°C), whereas several structurally related dimethoxymethyl pyrimidine analogs — including 2-(dimethoxymethyl)pyrimidine and 4-chloro-6-(dimethoxymethyl)pyrimidine — are typically supplied as crystalline solids . This physical state distinction confers operational advantages: the liquid form permits direct volumetric dispensing without solvent dissolution, reduces hygroscopicity-related handling complications, and enables straightforward incorporation into solvent-free or neat reaction conditions. The compound requires storage at 0-8°C for long-term stability and should be protected from oxidizing agents and ignition sources [1].

Laboratory Operations Synthetic Methodology Formulation Science

Research and Industrial Application Scenarios for 4-(Dimethoxymethyl)pyrimidine CAS 25746-87-6


Sulfonylurea Herbicide Discovery and Structure-Activity Relationship (SAR) Optimization

Agricultural chemistry research programs developing novel acetolactate synthase (ALS)-targeting herbicides utilize 4-(dimethoxymethyl)pyrimidine as a key intermediate for constructing sulfonylurea pharmacophores. The 4-dimethoxymethyl pyrimidine moiety, when incorporated into sulfonylurea scaffolds, has demonstrated 100% pre-emergence inhibition of Brassica napus at 75 g/ha, a performance benchmark near commercial sulfonylurea standards [1]. This validated efficacy supports systematic SAR campaigns examining how modifications to the pyrimidine substitution pattern influence herbicidal potency, selectivity, and crop safety profiles.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Controlled Aldehyde Deprotection

4-(Dimethoxymethyl)pyrimidine serves as a protected pyrimidine-4-carboxaldehyde equivalent, enabling synthetic sequences where premature aldehyde reactivity must be suppressed until a specific deprotection step. Under acidic or basic hydrolysis conditions, the dimethoxymethyl acetal group is cleaved to generate the corresponding aldehyde or carboxylic acid functionality . This latent aldehyde strategy is particularly valuable in convergent synthetic routes to antiviral and anticancer agents where the pyrimidine core requires functionalization at the 4-position following other ring modifications .

High-Throughput Synthesis Workflows Requiring Liquid Reagent Handling

Laboratories operating automated parallel synthesis or high-throughput experimentation platforms benefit from the liquid physical state of 4-(dimethoxymethyl)pyrimidine at ambient temperature. Unlike solid dimethoxymethyl pyrimidine analogs that require weighing or pre-dissolution, the liquid form permits direct volumetric dispensing via automated liquid handlers, reducing cycle time and minimizing operator exposure. The compound is commercially available from multiple vendors at ≥97-98% purity (HPLC/GC verified) in quantities ranging from 1g to 500g [2].

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